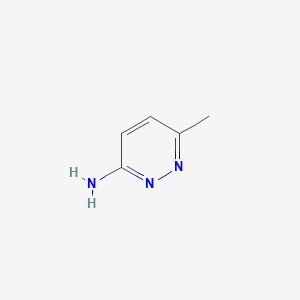

3-Amino-6-methylpyridazine

描述

Historical Context and Significance of Pyridazine (B1198779) Derivatives in Academic Research

The study of pyridazines dates back to the late 19th century. While the term "pyridazine" was first used in 1885, the initial synthesis of substituted pyridazines was accomplished a year later, with the unsubstituted parent pyridazine being synthesized nine years after that. liberty.edu For a long time, pyridazine chemistry was primarily a synthetic curiosity, as no naturally occurring pyridazine derivatives were discovered until 1971. liberty.edu The discovery of hexahydropyridazines produced by Streptomyces jamaicensis bacteria marked a turning point, spurring interest in the biological relevance of this heterocyclic system. liberty.edu

The significance of pyridazine derivatives in academic and industrial research has grown exponentially since. This is largely due to their diverse and potent pharmacological activities. scholarsresearchlibrary.comrjptonline.org Researchers have extensively explored pyridazine scaffolds and found them to exhibit a wide spectrum of biological effects, including anti-inflammatory, antidepressant, antiviral, anticancer, antihypertensive, and antimicrobial properties. scholarsresearchlibrary.comrjptonline.orgontosight.aislideshare.netresearchgate.netresearchgate.net The versatility of the pyridazine ring, which allows for easy functionalization at various positions, makes it an attractive building block for designing and synthesizing new drug candidates. scholarsresearchlibrary.comrjptonline.org This has led to the development of several marketed drugs containing the pyridazine ring, such as the monoamine oxidase inhibitor Minaprine, the gonadotropin-releasing hormone receptor antagonist Relugolix, and the allosteric tyrosine kinase 2 inhibitor Deucravacitinib. nih.gov The continuous exploration of pyridazine derivatives in medicinal chemistry underscores their established importance in the quest for novel therapeutic agents. researchgate.netontosight.ai

Structural Features and Unique Characteristics of Aminopyridazines

The pyridazine ring possesses a unique set of physicochemical properties that distinguish it from other aromatic and heterocyclic systems. nih.gov It is characterized by weak basicity, a high dipole moment which facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.gov These features are pivotal in molecular recognition and drug-target interactions. nih.gov The introduction of an amino group to the pyridazine core, forming an aminopyridazine, further refines these properties and introduces new characteristics.

The position of the amino group on the pyridazine ring significantly influences the electronic distribution and basicity of the molecule. For instance, the electronic distribution of 3-aminopyridazine (B1208633) is comparable to that of 2-aminopyridine, while 4-aminopyridazine (B156604) shares structural features with 4-aminopyridine. However, the presence of the second nitrogen atom in the pyridazine ring has an electron-withdrawing effect, which generally reduces the basicity of aminopyridazines compared to their aminopyridine counterparts. The amino group, being an electron-donating group, influences the reactivity of the pyridazine ring, making it a versatile scaffold in organic synthesis. cymitquimica.com The ability of the amino group and the ring nitrogens to participate in hydrogen bonding is a key factor in the biological activity of many aminopyridazine derivatives. nih.govcymitquimica.com

Below is a table comparing the physicochemical properties of pyridazine and a related aminopyridine.

| Property | Pyridazine | 4-Aminopyridine |

| Molecular Formula | C₄H₄N₂ | C₅H₆N₂ |

| pKa (Basicity) | ~2.24 | 9.70 |

| Dipole Moment | High | Moderate |

| Hydrogen Bonding | Dual H-bond acceptor | H-bond donor and acceptor |

This table illustrates the fundamental differences in basicity and hydrogen bonding capability influenced by the core heterocyclic structure.

The specific compound, 3-Amino-6-methylpyridazine, incorporates a methyl group at the 6-position, which can further influence its lipophilicity and steric interactions. Its key properties are summarized below.

| Property | This compound |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Melting Point | 222-223°C |

| Boiling Point | 319°C |

| CAS Number | 18591-82-7 |

Overview of Key Research Domains Pertaining to Pyridazine Systems

The unique structural and electronic properties of pyridazines have made them privileged structures in several key research domains. scholarsresearchlibrary.com Their versatility has led to widespread investigation and application far beyond their initial synthetic interest.

The most prominent research domain for pyridazine derivatives is medicinal chemistry . The pyridazine scaffold is a core component of molecules investigated for a vast array of therapeutic applications. rjptonline.orgresearchgate.net These include:

Anticancer agents researchgate.netontosight.ai

Anti-inflammatory agents scholarsresearchlibrary.comontosight.ai

Antiviral agents ontosight.aigeorgiasouthern.edu

Antidepressants scholarsresearchlibrary.comontosight.ai

Antihypertensive agents scholarsresearchlibrary.comsarpublication.com

Antimicrobial and Antifungal agents researchgate.netontosight.ai

Anticonvulsants scholarsresearchlibrary.com

Cardiotonic agents sarpublication.com

In the realm of organic synthesis , pyridazines and their derivatives, such as this compound, are valuable building blocks. scholarsresearchlibrary.comsemanticscholar.org Their facile functionalization allows for the construction of more complex heterocyclic systems, including fused ring systems like pyrimido[1,2-b]pyridazines and 1,2,4-triazolo[1,5-b]pyridazines. semanticscholar.orgrsc.org They are also used in cross-coupling reactions to create novel π-conjugated systems. mdpi.com

Furthermore, pyridazine-based compounds are being explored in materials science . Their electronic properties make them suitable for applications as organic fluorophores, ligands in catalysis, and in the development of chemiluminescent materials. researchgate.netmdpi.com The research into pyridazine derivatives continues to expand, driven by their proven utility and the potential for new discoveries across various scientific disciplines. rjptonline.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMCIGKULUUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171814 | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-82-7 | |

| Record name | 3-Amino-6-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4CC2ZVG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient, a characteristic that is somewhat mitigated by the presence of the electron-donating amino and methyl groups in 3-amino-6-methylpyridazine. Nevertheless, the ring can still participate in nucleophilic aromatic substitution (SNAr) reactions, especially when a suitable leaving group is present.

For instance, the synthesis of 3-amino-6-alkoxy- and 3-amino-6-alkylthiopyridazines can be achieved through nucleophilic aromatic substitution on 3-amino-6-chloropyridazine (B20888). researchgate.net These reactions typically proceed without the need for high pressure. researchgate.net The presence of the amino group can influence the regioselectivity of these reactions.

Palladium Cross-Coupling Reactions (PCCR) of Halogenated Pyridazines

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the functionalization of heterocyclic compounds, including pyridazines. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for creating diverse molecular architectures. researchgate.net

Halogenated pyridazines are common substrates for these transformations. For example, 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine are valuable precursors for synthesizing 3-amino-6-(hetero)arylpyridazines via Suzuki and Stille cross-coupling reactions. researchgate.net Interestingly, research has shown that it is not always necessary to start from the more reactive iodo-derivative, as the chloro-analogue can also be effectively utilized. researchgate.net

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. For the Suzuki-Miyaura coupling of halopyridines, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and sterically hindered ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) have proven to be highly effective. acs.org These ligands facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

The following table summarizes some examples of palladium-catalyzed cross-coupling reactions on pyridazine derivatives:

| Reactants | Catalyst/Ligand | Reaction Type | Product | Reference |

| 3-Amino-6-chloropyridazine, (Hetero)arylboronic acid | Palladium catalyst | Suzuki Coupling | 3-Amino-6-(hetero)arylpyridazine | researchgate.net |

| 3-Amino-6-iodopyridazine, (Hetero)arylstannane | Palladium catalyst | Stille Coupling | 3-Amino-6-(hetero)arylpyridazine | researchgate.net |

| Halopyridines, Phenylboronic acid | Pd(0)/C, PPh₃ | Suzuki-Miyaura Coupling | Phenylpyridines | acs.org |

| 3-Halo-2-aminopyridines, Amines | RuPhos- or BrettPhos-precatalysts | C,N-Cross Coupling | N³-substituted-2,3-diaminopyridines | nih.gov |

Vicarious Nucleophilic Substitution and Arylation

Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing substituents onto electron-deficient aromatic rings, including pyridazines. rsc.orgidexlab.com This reaction involves the nucleophilic replacement of a hydrogen atom by a carbanion that carries a leaving group at the nucleophilic center. organic-chemistry.org

While pyridazines with electron-donating groups are generally less reactive in VNS, derivatization can enhance their reactivity. rsc.org For instance, converting pyridazines into their dicyanomethylide derivatives increases the electron deficiency of the ring, facilitating VNS reactions. rsc.org This approach allows for the regiospecific introduction of substituents, typically at the C-4 position of 3-substituted pyridazines. rsc.org

The general mechanism of VNS involves the addition of a carbanion to the aromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group. sci-hub.se The orientation of the substitution is sensitive to steric hindrance. sci-hub.se

Intramolecular Cyclization Pathways

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A prominent example is the formation of the imidazo[1,2-b]pyridazine (B131497) scaffold.

This bicyclic system is often synthesized through the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govumich.edu The presence of a halogen on the pyridazine ring can facilitate this cyclization. nih.gov The reaction proceeds via alkylation of the more nucleophilic ring nitrogen (N-2), followed by intramolecular cyclization. nih.gov For instance, the reaction of 3-aminopyridazines with ethyl bromopyruvate or 4-bromoacetoacetate yields the corresponding ethyl esters of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids. nih.gov

Reductive cyclization is another pathway to form fused pyridazine systems. For example, the reduction of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can lead to pyridazoquinolinones. mdpi.com

Photochemical and Electrochemical Reactivity of Pyridazine Derivatives

The photochemical and electrochemical behavior of pyridazine derivatives has been a subject of significant research.

Photochemical Reactivity: Pyridazine N-oxides can undergo photoisomerization upon irradiation. nih.govresearchgate.net One major pathway involves rearrangement to a diazo intermediate, which can then lead to other products. nih.gov The presence of an electron-donating group at the C6 position can accelerate this photoisomerization. nih.gov Another photochemical pathway for pyridazine N-oxides is photodeoxygenation, which generates atomic oxygen and the parent pyridazine, although this is often a less efficient process. nih.gov The photolysis of azidopyridazine derivatives can lead to the formation of a nitrene intermediate, which can then undergo ring-opening or react with the solvent. researchgate.nettsijournals.com

Electrochemical Reactivity: The electrochemical reduction of pyridazines, particularly those substituted with electron-withdrawing groups, typically leads to their 1,2-dihydro derivatives. researchgate.net These intermediates can then rearrange or undergo further reduction. Cyclic voltammetry studies of chlorinated pyridazine derivatives show that they undergo sequential cleavage of the carbon-chloride bonds upon reduction. peacta.org The redox potentials are influenced by the nature of the substituents on the pyridazine ring. peacta.org Pyridazine derivatives have also been investigated as corrosion inhibitors for metals, where their effectiveness is related to their ability to adsorb onto the metal surface and influence the electrochemical processes of corrosion. tandfonline.comelectrochemsci.org

Spectroscopic Characterization and Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Amino-6-methylpyridazine, both ¹H and ¹³C NMR studies have been instrumental.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. While comprehensive spectral data for this compound is not extensively reported in publicly available literature, analysis of related structures allows for a theoretical assignment. For instance, in a derivative, 3-[(Benzyloxycarbonyl)amino]-7-methyl-4H-pyrimido[1,2-b]-pyridazin-4-one, the methyl group protons appear as a singlet at δ 2.58 ppm. semanticscholar.org This provides a reference point for the expected chemical shift of the methyl group in this compound. A ¹H NMR spectrum available on PubChem, recorded on a Bruker AM-300 instrument, confirms the presence of protons in the molecule, though detailed peak assignments are not provided. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a related compound, 2-amino-6-methylpyridine (B158447), the ¹³C NMR spectrum in CDCl₃ shows signals at δ 157.8 (C), 156.7 (C), 137.9 (CH), 113.0 (CH), 105.3 (CH), and 24.1 (CH₃). rsc.org These values can serve as a comparative basis for predicting the chemical shifts in the pyridazine (B1198779) ring system of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-NH₂ | broad singlet | - |

| C4-H | doublet | ~120-130 |

| C5-H | doublet | ~120-130 |

| C6-CH₃ | singlet | ~20-25 |

| C3 | - | ~150-160 |

| C6 | - | ~155-165 |

Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy, as direct experimental data is limited in the available literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 109.13 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, which can be used to confirm the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of a compound provides a unique "fingerprint." For this compound, the key functional groups are the amino group (NH₂) and the pyridazine ring.

The IR spectrum of a related derivative, 3-[(Benzyloxycarbonyl)amino]-7-methyl-4H-pyrimido[1,2-b]-pyridazin-4-one, displays characteristic peaks at 3240 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O stretch), and several bands in the 1600-1400 cm⁻¹ region corresponding to the aromatic ring vibrations. semanticscholar.org Based on this, the IR spectrum of this compound is expected to show strong N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C=N stretching vibrations around 1600 cm⁻¹, and C-H stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl group) | 2850 - 2960 |

| C=N stretch (pyridazine ring) | ~1600 |

| C=C stretch (pyridazine ring) | ~1400 - 1500 |

| N-H bend (amino group) | ~1600 |

Note: This table is based on general IR correlation charts and data from similar compounds, as a specific experimental IR spectrum for this compound was not found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic and conjugated systems, such as the pyridazine ring in this compound, typically exhibit characteristic UV-Vis absorption bands.

Studies on related pyridazine derivatives have shown absorption maxima in the UV region. For example, various substituted pyridazines exhibit π→π* and n→π* transitions. analis.com.my The UV absorption spectrum of 3-methylpyridine (B133936) in an aqueous solution shows a maximum at 262.5 nm. nih.gov It is anticipated that this compound will have a similar absorption profile, likely with a slight shift in the absorption maximum due to the presence of the amino group, which is an auxochrome. The study of different solvents on the UV-Vis spectra can also provide insights into the nature of the electronic transitions. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. This method is particularly useful for the characterization of radicals and transition metal complexes.

There is no direct evidence in the reviewed literature of ESR spectroscopic studies being performed on this compound. This is expected, as the molecule in its ground state is a stable, closed-shell species and does not possess any unpaired electrons. ESR studies would become relevant if the compound were to be, for example, oxidized or reduced to form a radical cation or anion, or if it were to be used as a ligand in a paramagnetic metal complex.

X-ray Diffraction Analysis for Crystal Structure Elucidation

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and crystal packing.

While a specific crystal structure for this compound is not available in the consulted crystallographic databases, ugr.escrystallography.net structures of closely related compounds have been reported. For instance, the crystal structure of a complex containing 2-amino-6-methylpyridine has been determined, revealing the coordination of the pyridine (B92270) nitrogen to a metal center. researchgate.net The analysis of such structures can provide valuable information on the expected bond lengths and angles within the pyridazine ring and the conformation of the amino and methyl substituents. The determination of the crystal structure of this compound would be a valuable contribution to the field, allowing for a precise understanding of its solid-state architecture and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-amino-6-methylpyridazine. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and compute various electronic parameters. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. researchgate.netcolab.ws A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For aminopyridine and pyridazine (B1198779) derivatives, the HOMO is typically distributed over the pyridine (B92270) ring and the amino group, reflecting the electron-donating nature of these moieties. mdpi.com Conversely, the LUMO is often located over the electron-deficient pyridine ring. mdpi.com The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the pyridazine ring influences these energy levels.

Global reactivity descriptors can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical behavior. colab.wstandfonline.com These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), and chemical hardness (η). researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Pyridazine Derivatives (Illustrative)

| Parameter | Symbol | Formula | Typical Value Range (eV) for Pyridazine Derivatives |

| HOMO Energy | EHOMO | - | -5.2 to -6.0 |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 5.2 to 6.0 |

| Electron Affinity | A | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

Note: The values presented are illustrative and based on DFT calculations for related pyridazine and aminopyridine structures. nih.govresearchgate.net The exact values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations in Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological receptor, typically a protein. These methods are fundamental in drug discovery for predicting binding modes, affinities, and the stability of the ligand-receptor complex. nih.govnih.gov

Molecular Docking: This process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. bohrium.com For this compound, docking studies would place the molecule into the active site of a target protein. The scoring functions then estimate the binding affinity (e.g., in kcal/mol), ranking potential poses. nih.gov Key interactions, such as hydrogen bonds between the amino group or pyridazine nitrogens and amino acid residues of the receptor, are identified. For instance, the amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov Starting with the best-docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities. This allows for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein. bohrium.com Root Mean Square Deviation (RMSD) analysis of the complex over the simulation time indicates its stability; a stable RMSD suggests a stable binding. researchgate.net Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or antimicrobial agents, based on a set of calculated molecular descriptors.

The process involves several steps:

Data Collection: A dataset of pyridazine derivatives with experimentally measured activities is compiled. nih.gov

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). d-nb.info

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors (independent variables) to the observed activity (dependent variable). nih.govd-nb.info

Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation ("leave-one-out" or "leave-n-out") and by using an external test set of compounds not used in model development. d-nb.info

QSAR studies on pyridazine derivatives have been used to model properties like corrosion inhibition, demonstrating the utility of this approach in correlating molecular structure with functional properties. nih.gov For this compound and its analogues, a QSAR model could identify key structural features essential for a desired biological activity, thereby guiding the design of new, more potent compounds.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a valuable tool for investigating reaction mechanisms, predicting reaction pathways, and understanding the reactivity of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. researchgate.net

For example, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) map can visualize electron-rich and electron-poor regions of the molecule, while Fukui functions can provide a quantitative measure of local reactivity.

Potential reactions of this compound that could be studied computationally include:

N-oxidation: The reaction with an oxidizing agent like hydrogen peroxide can lead to the formation of an N-oxide. Computational models can determine which of the pyridazine ring nitrogens is more susceptible to oxidation and calculate the activation energy for the process. researchgate.net

Electrophilic Aromatic Substitution: The activation energies for substitution at different positions on the pyridazine ring can be calculated to predict regioselectivity.

Tschitschibabin Amination: While this compound is already aminated, theoretical calculations on related pyridines have been used to explore the mechanism of this reaction, which involves the addition of an amide ion followed by the elimination of a hydride ion. cdnsciencepub.com Such studies help to understand the factors controlling the reactivity and orientation in amination reactions. cdnsciencepub.com

These computational investigations provide insights into reaction feasibility, selectivity, and kinetics, which are crucial for optimizing synthetic procedures.

Analysis of Molecular Interactions (e.g., Hirshfeld Surface, Fingerprint Plot, Electrostatic Potentials)

The analysis of intermolecular interactions is critical for understanding the crystal packing, polymorphism, and physical properties of solid-state materials. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions within a crystal structure. rasayanjournal.co.inmdpi.com

Hirshfeld Surface Analysis: The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of the central molecule dominates. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be visualized. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. mdpi.com

2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a 2D summary of all intermolecular contacts. rasayanjournal.co.inmdpi.com Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest atom exterior and interior to the surface, respectively. The plot can be deconstructed to show the contribution of specific types of atomic contacts. For this compound, key interactions would include:

N-H···N interactions: Strong hydrogen bonds between the amino group of one molecule and a nitrogen atom of the pyridazine ring of another.

C-H···N interactions: Weaker hydrogen bonds involving ring or methyl group hydrogens.

π-π stacking: Potential interactions between the pyridazine rings of adjacent molecules.

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and predict reactivity sites. semanticscholar.org Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com For this compound, the nitrogen atoms of the pyridazine ring and the amino group would be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential, highlighting their role as hydrogen bond donors. rasayanjournal.co.in

Table 2: Summary of Computational Investigation Techniques

| Technique | Purpose | Key Information Obtained |

| DFT Calculations | Investigate electronic structure and reactivity | Optimized geometry, HOMO/LUMO energies, energy gap, reactivity descriptors. nih.govcolab.ws |

| Molecular Docking | Predict ligand-receptor binding mode | Binding orientation, binding affinity score, key interacting residues. researchgate.netbohrium.com |

| MD Simulations | Analyze dynamic stability of complexes | RMSD, conformational changes, binding free energy (MM-GBSA). nih.govacs.org |

| QSAR Modeling | Correlate structure with activity | Predictive models, identification of key structural features for activity. nih.govd-nb.info |

| Reaction Pathway Prediction | Elucidate reaction mechanisms | Transition state energies, activation barriers, reaction energy profiles. researchgate.net |

| Hirshfeld Surface Analysis | Analyze intermolecular interactions | Visualization and quantification of crystal packing contacts (e.g., H-bonds). rasayanjournal.co.inmdpi.com |

Applications in Medicinal Chemistry

Antimicrobial and Antifungal Research

The pyridazine (B1198779) scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. researchgate.net Derivatives of 3-Amino-6-methylpyridazine have been synthesized and evaluated for their activity against a variety of pathogenic microorganisms. researchgate.neteurjchem.comnih.gov For instance, the synthesis of 6-substituted 3-aminopyridazine (B1208633) and its sulfonamido derivatives has been a subject of study for their antimicrobial properties. nih.gov

Research has shown that certain pyridazine derivatives exhibit significant antimicrobial and antifungal activities. These compounds can inhibit the growth of various pathogenic microorganisms, potentially by disrupting essential cellular processes or interfering with metabolic pathways. The versatility of the pyridazine ring allows for the synthesis of a wide array of derivatives, some of which have demonstrated notable antibacterial and antifungal effects. researchgate.netsmolecule.com For example, a novel series of pyrazole (B372694) analogues incorporating a pyridazine moiety revealed broad-spectrum antimicrobial activity, with some compounds being comparable to ciprofloxacin (B1669076) and amphotericin B. researchgate.net Another study focused on the synthesis and antimicrobial evaluation of 3-substituted amino-4,5,6-triphenylpyridazine derivatives, which were tested against selected microorganisms. eurjchem.com

Table 1: Antimicrobial and Antifungal Research on this compound Derivatives

| Derivative Class | Target Microorganisms | Key Findings | Citations |

| 6-Substituted 3-aminopyridazine sulfonamides | Bacteria | Investigated for antimicrobial activity. | nih.gov |

| Pyrazole analogues with pyridazine moiety | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Showed excellent and broad-spectrum antimicrobial activity. | researchgate.net |

| 3-Substituted amino-4,5,6-triphenylpyridazines | Selected microorganisms | Synthesized and evaluated for antimicrobial activity. | eurjchem.com |

| General pyridazine derivatives | Various pathogenic microorganisms | Inhibit growth by disrupting cellular processes or metabolic pathways. |

Anticancer and Antitumor Agents, Including Kinase Inhibitors (e.g., VEGFR-2, Met, HDAC, IDH, MAPK, Ribonucleotide Reductase)

The pyridazine core is a prominent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression. ontosight.ai Derivatives of this compound have been explored for their potential as anticancer and antitumor agents, with a particular focus on kinase inhibition. chemimpex.com

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The imidazo[1,2-b]pyridazine (B131497) scaffold, which can be synthesized from this compound, has been identified as an inhibitor of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). dergipark.org.tr VEGFR-2 is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.

Furthermore, pyridazine derivatives have been investigated as inhibitors of other important cancer-related kinases such as p38 Mitogen-Activated Protein Kinase (MAPK). nih.govlookchem.comnih.gov The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Novel trisubstituted pyridazine inhibitors of p38 MAP kinase have demonstrated potent inhibition of cytokine production and efficacy in animal models of inflammatory diseases, which can be linked to cancer. nih.gov

The versatility of the pyridazine structure has also led to the development of inhibitors for other cancer targets. For example, derivatives of 3-aminopyridine (B143674) have shown potent inhibitory activity against ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, making it a key target for cancer therapy. thegoodscentscompany.com Additionally, the synthesis of novel diazaphenothiazines containing a pyridine (B92270) scaffold has yielded compounds with promising anticancer activity against melanoma cell lines. nih.gov

Table 2: Anticancer and Antitumor Research on this compound Derivatives

| Target | Derivative Class | Key Findings | Citations |

| VEGFR-2 | Imidazo[1,2-b]pyridazines | Identified as inhibitors of this key angiogenesis mediator. | dergipark.org.tr |

| p38 MAPK | Trisubstituted pyridazines | Potent inhibition of cytokine production and efficacy in animal models. | nih.govlookchem.comnih.gov |

| Ribonucleotide Reductase | 3-Aminopyridine derivatives | Potent inhibitors with broad-spectrum antitumor activity. | thegoodscentscompany.com |

| General Cancer Cell Lines | Diazaphenothiazines with pyridine scaffold | Demonstrated anticancer potency against melanoma cell lines. | nih.gov |

| General Cancer Cell Lines | 3-Iodo-6-methylpyridazine derivatives | Showed cytotoxic effects against breast and lung cancer cells. |

Antiviral Activities

Beyond their antibacterial and anticancer properties, pyridazine derivatives have also shown promise as antiviral agents. nih.gov Studies on 6-substituted 3-aminopyridazine and its sulfonamido derivatives have included evaluations of their antiviral activity. nih.gov The core structure of these compounds provides a foundation for the development of new drugs to combat viral infections. For instance, 3-Chloro-6-methylpyridazine is a key intermediate in the synthesis of heterocyclic compounds that act as integrase inhibitors, a class of antiviral drugs used to treat HIV. lookchem.com

Enzyme Inhibition Studies (e.g., COX/LOX, PED III/IV, 5-Lipoxygenase, p38 MAP)

The structural framework of this compound is amenable to modifications that can lead to potent and selective enzyme inhibitors. biosynth.com One area of significant research is the development of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. semanticscholar.org this compound has been shown to have an anti-inflammatory effect by inhibiting both COX and lipoxygenase activity. biosynth.com A thiol derivative, 3-amino-6-methyl-pyridazine-4-thiol, has been marketed in Germany as an analgesic and anti-inflammatory drug. semanticscholar.orgscielo.br

Furthermore, pyridazine derivatives have been designed as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. nih.govlookchem.comnih.govacs.org These inhibitors have shown efficacy in blocking the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govacs.org

Table 3: Enzyme Inhibition Studies of this compound Derivatives

| Enzyme Target | Derivative Class | Key Findings | Citations |

| COX and 5-LOX | This compound | Exhibits anti-inflammatory effects through dual inhibition. | biosynth.com |

| COX and 5-LOX | 3-Amino-6-methyl-pyridazine-4-thiol | Marketed as an analgesic and anti-inflammatory drug. | semanticscholar.orgscielo.br |

| p38 MAP Kinase | Trisubstituted pyridazines | Potent inhibitors with activity in cell-based assays and animal models. | nih.govlookchem.comnih.govacs.org |

Neuropharmacological Applications (e.g., GABA-A Receptor Antagonism, Antidepressant, Antineuropathic, Alzheimer's Ligands)

The central nervous system (CNS) is another area where pyridazine derivatives have shown significant therapeutic potential. semanticscholar.org A notable application is in the modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govresearchgate.netmdpi.comnih.govwikipedia.org Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective antagonists of the GABAA receptor. nih.gov For example, SR 95531 (gabazine), a derivative of 3-amino-6-phenylpyridazine, is a potent and specific GABAA antagonist. nih.govresearchgate.net

Furthermore, certain 3-aminopyridazine derivatives have been investigated for their antidepressant properties. nih.govacs.orggoogle.com Minaprine, a 4-methyl-6-phenylpyridazine derivative, exhibits a dual dopaminomimetic and serotoninomimetic activity profile, which is beneficial in treating depression. nih.gov Structure-activity relationship studies have shown that the antidepressant and dopaminergic activities can be separated based on the substitution pattern on the pyridazine ring. nih.gov

In the context of neurodegenerative diseases, aminopyridazine derivatives have been identified as antineuroinflammatory agents with potential therapeutic effects for Alzheimer's disease. nih.gov These compounds can selectively block the production of pro-inflammatory cytokines like IL-1β in activated microglia. nih.govnih.gov Research has also explored the use of 2-amino-3-methylpyridine (B33374) complexes as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com

Table 4: Neuropharmacological Applications of this compound Derivatives

| Application | Derivative Class | Key Findings | Citations |

| GABAA Receptor Antagonism | Arylaminopyridazine derivatives of GABA | Selective antagonists of the GABAA receptor. | nih.govresearchgate.net |

| Antidepressant | 3-Aminopyridazine derivatives (e.g., Minaprine) | Exhibit dual dopaminomimetic and serotoninomimetic activities. | nih.govacs.org |

| Antineuroinflammatory (Alzheimer's) | Aminopyridazine derivatives | Selectively block pro-inflammatory cytokine production in microglia. | nih.govnih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition (Alzheimer's) | 2-Amino-3-methylpyridine complexes | Showed inhibitory activity against AChE and BChE. | mdpi.com |

Anti-inflammatory and Immunomodulatory Properties (e.g., Interleukin-β Production Inhibition)

The anti-inflammatory properties of pyridazine derivatives are well-documented. semanticscholar.orgscielo.brnih.gov As mentioned earlier, they can inhibit key inflammatory enzymes like COX and 5-LOX. biosynth.com A derivative, 3-amino-4-mercapto-6-methylpyridazine, has been shown to have an activity spectrum similar to acetylsalicylic acid in acute inflammation models. nih.gov

A significant aspect of their immunomodulatory activity is the inhibition of pro-inflammatory cytokine production. nih.gov A novel 3-amino-6-phenyl-pyridazine derivative was found to selectively block the increased production of interleukin-1β (IL-1β), iNOS, and nitric oxide (NO) by activated glial cells. nih.gov This highlights their potential in treating neuroinflammatory conditions. Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of Tyk2, a member of the Janus kinase (JAK) family, which is crucial for mediating cytokine signaling pathways involved in autoimmune diseases. researchgate.netmdpi.com

Antiparasitic and Antileishmanial Activities

The pyridazine scaffold has also been utilized in the development of antiparasitic agents. google.comaston.ac.uk For instance, imidazopyridazine derivatives have been optimized as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the malaria parasite. nih.gov These compounds have shown potent antiparasitic activity in vitro and in vivo. nih.gov Furthermore, imidazo[1,2-b]pyridazine derivatives have been considered for clinical trials as antiparasitic agents. dergipark.org.tr

Scaffold Hopping and Privileged Structure Concepts in Drug Design

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized for its unique physicochemical properties that make it an attractive component in drug design. It is often considered a less lipophilic and advantageous substitute for the more common phenyl ring. The 3-aminopyridazine core, in particular, is considered a "privileged structure" due to its presence in several approved drugs and its ability to interact with a variety of biological targets. nih.govethernet.edu.etresearchgate.netnih.govresearchgate.net This privileged nature extends to its derivatives, including this compound, which offers an additional point for synthetic modification.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a different, isofunctional scaffold. The goal is to discover new, patentable chemical entities with improved properties such as enhanced potency, better selectivity, or a more favorable metabolic profile. researchgate.netencyclopedia.pub The pyridazine scaffold, and specifically this compound, has been successfully employed in such strategies.

One notable example is the development of novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.govresearchgate.net In a scaffold hopping approach, the central pyridine carboxamide core of the known VEGFR-2 inhibitor sorafenib (B1663141) was replaced with a pyridazine nucleus. nih.gov This led to the design and synthesis of a series of pyridazine-urea derivatives with potent antiangiogenic activity.

Another key aspect of using this compound in drug design is the concept of bioisosteric replacement . Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. The pyridazine ring is often used as a bioisostere for a phenyl ring, which can lead to a significant reduction in lipophilicity, potentially improving a drug candidate's pharmacokinetic profile. researchgate.netcambridgemedchemconsulting.com Furthermore, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, providing additional interaction points with biological targets. nih.gov

The value of the 3-aminopyridazine scaffold is further underscored by its presence in a variety of compounds with diverse biological activities, including:

Anticancer agents: Pyridazine derivatives have been investigated as inhibitors of various kinases involved in cancer progression. researchgate.netacs.orgnih.gov

Anti-inflammatory agents: Compounds containing the 3-aminopyridazine moiety have shown potential in treating inflammation. researchgate.netsarpublication.com

Central Nervous System (CNS) agents: Derivatives of 3-aminopyridazine have been explored for their activity on the central nervous system. acs.org

The strategic incorporation of the this compound scaffold allows medicinal chemists to leverage the beneficial properties of the pyridazine ring while providing a handle for further chemical modification to optimize drug-like properties.

Research Findings on Pyridazine-based Scaffolds

| Compound Type | Key Research Finding | Therapeutic Area | Reference |

|---|---|---|---|

| Pyridazine-urea derivatives | Scaffold hopping from a pyridine carboxamide core to a pyridazine nucleus resulted in potent VEGFR-2 inhibitors. | Anticancer (Antiangiogenic) | nih.gov |

| 3,6-disubstituted pyridazine derivatives | Designed via scaffold hopping and hybridization, these compounds showed promising in vitro and in vivo anticancer activity by targeting the JNK1 pathway. | Anticancer | acs.orgnih.gov |

| 3-amino-6-phenyl-pyridazine derivatives | Demonstrated antineuroinflammatory properties by selectively blocking the overproduction of cytokines and oxidative stress products in activated glia. | Neuroinflammation | bohrium.com |

| Pyridazine-based proteasome inhibitors | A scaffold-hopping strategy led to the identification of a preclinical candidate for visceral leishmaniasis. | Infectious Disease | acs.orgdundee.ac.uk |

Bioisosteric Replacement and Property Modulation

The replacement of a phenyl ring with a pyridazine ring is a common strategy to modulate the physicochemical properties of a lead compound. This bioisosteric switch can have a profound impact on a molecule's profile.

| Original Scaffold/Moiety | Bioisosteric Replacement | Impact on Properties | Reference |

|---|---|---|---|

| Phenyl ring | Pyridazine ring | Reduces lipophilicity (LogP), which can improve solubility and other pharmacokinetic parameters. | researchgate.netcambridgemedchemconsulting.com |

| Pyridine carboxamide | Pyridazine-urea | Maintained or improved biological activity while creating novel chemical space. | nih.gov |

| Thiadiazole ring | Pyridazine ring | Effective substitute in symmetrical and unsymmetrical configurations for GLS inhibition. | nih.gov |

Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The structure of 3-Amino-6-methylpyridazine, featuring an electron-donating amino group and an electron-deficient pyridazine (B1198779) ring, makes it an attractive component for materials used in organic electronics. This inherent donor-acceptor character facilitates intramolecular charge transfer, a key property for many optoelectronic applications.

While direct studies on semiconductor polymers based solely on this compound are limited, research on related structures provides strong evidence for its potential. Polymers containing pyridazine and pyrimidine (B1678525) moieties, particularly polyazomethines, have been shown to possess semiconducting properties. For instance, imine polymers synthesized from various amines containing pyridine (B92270) and pyrimidine groups exhibit electrical conductivities in the range of 10⁻⁸ to 10⁻¹¹ S·cm⁻¹, which can be enhanced through doping with iodine. nih.gov The presence of the π-conjugated system in these polymers results in low band gaps, a characteristic feature of semiconductors. nih.gov The amino group of this compound allows it to be readily incorporated into such polymeric chains, suggesting its utility in creating novel semiconducting materials for applications like solar cells and other optoelectronic devices. nih.gov

| Polymer Type | Monomers Used | Conductivity Range (S·cm⁻¹) | Potential Application |

| Poly(imines) | Poly(2-hydroxybenzaldehyde) with various pyridine and pyrimidine-containing amines | 10⁻⁸–10⁻¹¹ | Solar Cells, Opto-electronics |

This table illustrates the properties of related semiconductor polymers, suggesting the potential of this compound as a monomer.

The pyridazine scaffold is particularly valuable in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). Derivatives of 6-methylpyridazine have been successfully used as cyclometalating ligands in iridium(III) complexes for high-efficiency phosphorescent OLEDs (PHOLEDs). researchgate.net In one study, introducing a pyridazine moiety into the ligand, specifically using 3-(2,4-difluorophenyl)-6-methylpyridazine, enhanced the coordination bond between the iridium(III) ion and the ligand. researchgate.net This stronger coordination leads to high synthesis yields and imparts good thermal stability and volatility to the resulting complexes, which is crucial for reducing manufacturing costs. researchgate.net

These pyridazine-based iridium(III) complexes exhibit high photoluminescence quantum yields (PLQYs) and short phosphorescent lifetimes, enabling the fabrication of OLEDs with outstanding performance. For example, a green PHOLED incorporating the (fpdz)₂Ir(pic) complex, where 'fpdz' is derived from the 6-methylpyridazine ligand, achieved a maximum external quantum efficiency (EQE) of 28.7% with minimal efficiency roll-off at high brightness. researchgate.net This performance surpassed that of the commercial green phosphor (ppy)₂Ir(acac). researchgate.net The use of this compound can be envisioned to further tune the electronic properties of such complexes, potentially leading to emitters with different colors and enhanced efficiencies.

| Ir(III) Complex | Cyclometalating Ligand | Emission Color | Max EQE (%) |

| (fpdz)₂Ir(pic) | 3-(2,4-difluorophenyl)-6-methylpyridazine | Green | 28.7% |

| (ppy)₂Ir(acac) | 2-phenylpyridine (commercial standard) | Green | 24.2% |

This table compares the performance of an OLED using a 6-methylpyridazine derivative with a standard commercial emitter.

Materials with non-linear optical (NLO) properties are essential for the development of photonic technologies, including optical data storage and telecommunications. researchgate.net The NLO response of a molecule is often associated with a significant difference between its ground and excited state dipole moments, which is facilitated by an intramolecular charge transfer (ICT) system. This is typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge.

The structure of this compound, with its electron-donating amino group (-NH₂) and electron-deficient pyridazine ring system, fits this molecular design principle. The amino group acts as the donor, while the pyridazine ring serves as the acceptor. This arrangement can lead to significant first hyperpolarizability (β), a key measure of second-order NLO activity. Theoretical studies on similar organic chromophores confirm that modifying the HOMO-LUMO energy gap can tune NLO properties. researchgate.net The incorporation of this compound into larger conjugated systems, such as azo dyes or Schiff bases, could yield novel materials with substantial NLO responses.

Supramolecular Chemistry and Self-Assembly

The functional groups and aromatic nature of this compound make it an excellent candidate for constructing complex supramolecular architectures through non-covalent interactions. The primary amino group is a potent hydrogen bond donor, while the nitrogen atoms within the pyridazine ring are hydrogen bond acceptors.

This dual functionality allows the molecule to participate in self-assembly to form well-defined structures. For instance, studies on similar heterocyclic compounds like 2-acetylamino-6-methylpyridine-N-oxide show the formation of intricate water-assisted supramolecular assemblies sustained by N—H···O and C—H···O hydrogen bonds. rsc.orgresearchgate.net Furthermore, the planar pyridazine ring can engage in π–π stacking interactions, which contribute to the stability and dense packing of the resulting structures. nih.govrsc.orgrsc.org The self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) with silver nitrate (B79036) has been shown to produce a new crystalline silver(I) complex, highlighting the coordinating ability of the ring nitrogens with metal ions. nih.gov These principles of hydrogen bonding, π-stacking, and metal coordination are directly applicable to this compound, enabling its use in crystal engineering and the design of functional supramolecular materials.

Development of Energetic Materials

The pyridazine framework is a promising backbone for a new generation of high-energy density materials (HEDMs). nih.govrsc.orgrsc.org Nitrogen-rich heterocycles are a significant class of energetic compounds because their high nitrogen content leads to large, positive heats of formation. nih.govrsc.orgrsc.org The planar structure of the pyridazine ring facilitates efficient π–π stacking, which promotes dense crystal packing and results in materials with superior densities, a critical property for explosives. nih.govrsc.orgrsc.org

While the pyridazine ring itself is generally resistant to direct nitration, it can be effectively functionalized with explosophoric groups (e.g., -NO₂) when activated by strong electron-donating groups. nih.govrsc.orgrsc.org The amino group in this compound serves as such an activating group. Research has demonstrated the synthesis of new energetic materials by first creating a dinitrated pyridazine precursor, which is then further functionalized by reacting it with amines. d-nb.inforesearchgate.netrawdatalibrary.net The combination of amino (-NH₂) and nitro (-NO₂) groups on a heterocyclic ring is a well-established strategy for creating thermally stable and insensitive materials with good detonation parameters. d-nb.info Fused-ring systems, such as tetrazolo-pyridazine, that incorporate both amino and nitro groups have been shown to yield energetic materials with an excellent balance between high performance and low sensitivity to impact and friction. rsc.orgrsc.org These findings strongly suggest that this compound is a valuable precursor for synthesizing advanced, high-density energetic materials.

| Energetic Compound Family | Key Structural Features | Desirable Properties |

| Dinitropyridazine-1-oxides | Pyridazine N-oxide ring, -NO₂ groups, -NHR groups | High thermal stability, good detonation parameters |

| Tetrazolo-pyridazines | Fused tetrazole and pyridazine rings, -NH₂ and -NO₂ groups | High detonation velocity, low mechanical sensitivity |

This table summarizes key features of energetic materials based on the pyridazine scaffold.

Carbon Nanothread Materials

Carbon nanothreads are a novel class of one-dimensional nanomaterials composed of sp³-hybridized carbon atoms, which exhibit exceptional strength and stiffness. sharps.ac.cn These materials are typically synthesized via the pressure-induced polymerization of small aromatic molecules. sharps.ac.cn The pyridazine molecule (1,2-diazine) has been identified as a superior precursor for the synthesis of highly ordered carbon nanothreads. researchgate.netsharps.ac.cnchinesechemsoc.org

When subjected to high pressure (e.g., >20 GPa), the π-bonds of the pyridazine rings break, and new σ-bonds form between adjacent molecules, creating a one-dimensional polymer. researchgate.netsharps.ac.cn The presence of the two adjacent nitrogen atoms in the pyridazine ring helps to direct the cycloaddition reaction pathways, resulting in a product with a more uniform chemical structure and exceptional long-range order compared to nanothreads derived from benzene. researchgate.net This pressure-induced polymerization can create carbon nitride nanothreads where nitrogen atoms are incorporated directly into the material's backbone. wikipedia.org The use of substituted pyridazines, such as this compound, offers a pathway to functionalized nanothreads, where the amino and methyl groups could be used to tune the material's electronic properties or serve as active sites for further chemical modification. nih.gov

Applications in Catalysis

Design of Pyridazine-Based Ligands for Metal Complexes

The design of effective ligands is fundamental to the development of advanced metal catalysts. Pyridazine-based ligands, owing to their distinct electronic and structural features, have been a subject of investigation for creating metal complexes with specific catalytic functions. While direct utilization of 3-Amino-6-methylpyridazine as a ligand is not extensively documented, its structural motifs are present in more complex ligand systems. The synthesis of substituted pyridazines often involves precursor molecules like 3-amino-6-chloropyridazine (B20888) or 3-chloro-6-methylpyridazine, which undergo transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or heteroaryl groups. researchgate.netresearchgate.net These reactions pave the way for creating a library of pyridazine-based ligands with tunable properties.

The amino group in this compound can be functionalized to create multidentate ligands, which can form stable chelate complexes with metal ions. For instance, Schiff base condensation of the amino group with aldehydes or ketones can yield ligands with enhanced coordination capabilities. The resulting metal complexes, featuring metals like copper, nickel, cobalt, or iron, can exhibit diverse catalytic activities. nih.govresearcher.liferesearchgate.net The methyl group on the pyridazine (B1198779) ring can also influence the steric environment around the metal center, which in turn can affect the selectivity of the catalytic reaction.

The table below summarizes related pyridazine precursors and the types of ligands they can form.

| Precursor Compound | Reaction Type | Resulting Ligand Type | Potential Metal Complexes |

| 3-Amino-6-chloropyridazine | Suzuki-Miyaura Coupling | 3-Amino-6-arylpyridazines | Palladium, Nickel |

| 3-Chloro-6-methylpyridazine | Cyclometalation | Phenylpyridazine Ligands | Iridium, Rhodium |

| This compound | Schiff Base Condensation | Iminopyridazine Ligands | Copper, Nickel, Cobalt |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Metal complexes with pyridazine-based ligands have shown promise in this area.

Transition Metal Catalysis: Transition metal complexes incorporating pyridazine-derived ligands are active in a variety of catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex organic molecules. researchgate.net While often the pyridazine ring itself is the substrate for these catalytic modifications, the resulting substituted pyridazines can then act as ligands in subsequent catalytic cycles for other transformations. The electronic properties of the pyridazine ring can influence the electron density at the metal center, thereby modulating its catalytic activity.

Hydrogenation and Carbonylation: While specific examples detailing the use of this compound-derived ligands in catalytic hydrogenation and carbonylation are not prevalent in the literature, the broader class of nitrogen-containing heterocyclic ligands is widely used in these reactions. For example, ruthenium complexes with pincer-type ligands that include a pyridine (B92270) or similar nitrogen-heterocycle moiety are effective for the hydrogenation of esters and other functional groups. mdpi.com It is plausible that appropriately designed ligands from this compound could find application in such transformations. The amino group could be incorporated into a pincer ligand framework to create a cooperative ligand-metal system.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering advantages in catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge homogeneous and heterogeneous catalysis.

There is currently limited to no specific information available in the scientific literature regarding the application of this compound or its derivatives in heterogeneous catalysis, including for processes like water oxidation. However, general methodologies for the heterogenization of molecular catalysts could be applied. rsc.orgrsc.org For instance, this compound could be functionalized with a silane (B1218182) group and then covalently attached to a silica (B1680970) or alumina (B75360) support. mdpi.com Alternatively, metal complexes bearing ligands derived from this compound could be encapsulated within the pores of metal-organic frameworks (MOFs) or zeolites. mdpi.com Such immobilized catalysts could potentially be used in a range of reactions, though their efficacy for specific applications like water oxidation would require experimental validation.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The design of chiral ligands is central to this field.

The development of chiral catalysts from this compound is not a well-documented area of research. However, established principles of chiral ligand design could be applied to this molecule. nih.gov For instance, the amino group could be used as a handle to introduce a chiral auxiliary. Reaction with a chiral acid chloride, for example, would yield a chiral amide that could act as a ligand. Alternatively, if a chiral derivative of this compound were synthesized, it could be used to create a chiral environment around a metal center, enabling enantioselective transformations. The synthesis of chiral salen-type ligands from chiral diamines and their subsequent complexation with transition metals is a well-established strategy in asymmetric catalysis, and a similar approach could be envisioned starting from a chiral derivative of this compound. nih.gov

Catalytic Behavior of Metal Complexes with Pyridazine Ligands

The catalytic behavior of metal complexes is intrinsically linked to the nature of their ligands. For pyridazine-based ligands, several factors influence the catalytic performance of the corresponding metal complexes.

Electronic Effects: The pyridazine ring is an electron-deficient heterocycle, which can act as a π-acceptor ligand. This can influence the electron density on the coordinated metal center, which in turn affects its reactivity in processes like oxidative addition and reductive elimination, key steps in many catalytic cycles. researchgate.net

Steric Effects: The substituents on the pyridazine ring, such as the methyl group in this compound, can create a specific steric environment around the metal center. This steric hindrance can control the access of substrates to the active site, leading to selectivity in the catalytic reaction.

Chelation: Bidentate or multidentate ligands derived from this compound can form stable chelate rings with a metal ion. This chelate effect generally enhances the stability of the complex and can prevent catalyst deactivation. researchgate.net

The table below outlines the potential influence of ligand properties on catalytic behavior.

| Ligand Property | Influence on Metal Center | Impact on Catalysis |

| Electron-withdrawing nature of pyridazine | Increases electrophilicity | Can enhance activity in reactions involving nucleophilic attack on a coordinated substrate. |

| Amino group coordination | Donates electron density | Can modulate the redox potential of the metal. |

| Methyl group | Provides steric bulk | Can induce selectivity (e.g., regioselectivity or stereoselectivity). |

| Multidentate coordination | Forms stable chelates | Increases catalyst stability and lifetime. |

Environmental Research and Toxicological Assessment

Environmental Fate and Behavior of Pyridazine (B1198779) Derivatives

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For pyridazine derivatives used as herbicides, the soil is the primary recipient and reservoir. epa.gov

The primary route for the introduction of pyridazine derivatives into the environment is through their application as agrochemicals. basf.co.nz Herbicides with a pyridazine or pyridazinone structure, such as Pyrazon (Chloridazon), Norflurazon, and Pyridate, are applied to agricultural fields to control weeds. researchgate.net Release occurs during direct application to crops and soil, with potential for off-target drift. epa.govnih.gov

Another significant source is accidental spillage, particularly at agrochemical dealership sites, which can lead to point-source pollution of soil and nearby water sources. wikipedia.org Industrial synthesis and manufacturing processes for these herbicides and related chemical intermediates, such as 3-Amino-6-methylpyridazine, also represent potential release pathways through wastewater effluent or improper disposal of chemical waste. nih.govnih.gov

Once released, the movement and persistence of pyridazine derivatives are governed by the compound's chemical properties and environmental conditions. ufl.edu Key processes include adsorption to soil particles, leaching into water, and degradation. epa.gov

The herbicide Pyrazon is known to be mobile in various soil types and persistent in both soil and aquatic environments. cambridge.org Its persistence is often measured by its half-life (the time required for 50% of the initial amount to dissipate). The degradation rate is significantly influenced by factors such as soil organic matter content, pH, temperature, and moisture. basf.co.nzufl.edu For example, the degradation of the pyridazinone herbicide SAN 6706 is highly dependent on temperature, with a half-life of 50 days at 20°C, which shortens to just 9 days at 35°C. cambridge.org This indicates a faster breakdown in warmer conditions. Its metabolite, SAN 9789, is considerably more persistent. cambridge.orgisws.org.in In aquatic systems, pyridazine derivatives are generally stable to hydrolysis, but photolysis (breakdown by sunlight) can be a significant degradation route. basf.co.nz

| Compound | Temperature (°C) | Half-Life (Days) | Activation Energy (Kcal/mole) |

|---|---|---|---|

| SAN 6706 | 20 | 50 | 15.8 |

| SAN 6706 | 35 | 9 | |

| SAN 9789 | 20 | 270 | 11.8 |

| SAN 9789 | 35 | 70 |

Ecotoxicological Impact Studies on Ecosystems and Organisms

The biological activity of pyridazine derivatives, particularly those designed as herbicides, necessitates an evaluation of their impact on non-target organisms. nih.gov Ecotoxicological studies assess the adverse effects of these chemicals on various components of an ecosystem.

Herbicides containing the pyridazinone structure function by inhibiting photosynthesis at photosystem II, a mechanism that is highly effective against target weeds but can also affect other plants and algae. nih.govnih.govcambridge.org A screening-level ecological risk assessment by the U.S. Environmental Protection Agency (EPA) for Pyrazon indicated that at certain exposure levels, it poses a risk to non-target terrestrial and semi-aquatic plants. cambridge.org

The impact on fauna has also been studied. The EPA's assessment identified potential acute risks for endangered species of birds and mammals if exposure occurs. cambridge.org Chronic exposure studies on aquatic invertebrates, such as the signal crayfish (Pacifastacus leniusculus), to environmentally relevant concentrations of Chloridazon and its primary metabolite, Chloridazon-desphenyl, have demonstrated harmful effects. ufl.edu These effects included alterations in the biochemical profile of the hemolymph (blood equivalent), induction of oxidative stress, and histopathological changes in the hepatopancreas and gills. ufl.edu

The application of herbicides can also alter the ecological balance of soil microbial communities. While the effects can be temporary, studies have shown that some herbicides can initially reduce the populations of bacteria, fungi, and actinomycetes. ijcmas.comresearchgate.netresearchgate.net The extent of this impact often depends on the herbicide's concentration, with higher rates causing a more significant reduction. ijcmas.com

| Organism Group | Finding | Observed Effects |

|---|---|---|

| Non-Target Plants | Risk of Concern Identified | Inhibition of photosynthesis in terrestrial and semi-aquatic plants. |

| Birds (Endangered) | Acute Risk of Concern Identified | Potential for acute toxicity upon exposure. |

| Mammals (Endangered) | Acute Risk of Concern Identified | Potential for acute toxicity upon exposure. |

| Aquatic Invertebrates (Crayfish) | Harmful Effects from Chronic Exposure | Oxidative stress, altered biochemical profiles, and tissue damage. |

| Soil Microorganisms | Temporary Population Reduction | Dose-dependent reduction in bacteria, fungi, and actinomycetes populations. |

Biodegradation and Biotransformation Pathways

Microbial activity is a dominant factor in the degradation of pyridazine herbicides in the soil. epa.govcambridge.org Microorganisms can utilize these compounds as a source of carbon, leading to their breakdown into simpler, often less toxic, substances. wikipedia.orgregulations.gov

The biodegradation of phenyl pyridazinone herbicides often proceeds through demethylation. For instance, the herbicide SAN 6706 is converted in the soil to its monomethyl metabolite, SAN 9789, which is then further transformed into a demethylated derivative. cambridge.orgisws.org.in The observation of a lag phase in this degradation process and its inhibition by soil sterilization (chloroform treatment) strongly suggests that microbiological processes are the primary drivers. cambridge.org

Studies on bacteria isolated from soil that are capable of growing on Pyrazon as a sole carbon source have provided further insight into the enzymatic pathways. These bacteria can also degrade the pharmaceutical compound Antipyrine. wikipedia.orgregulations.gov The proposed pathway involves an initial attack on the phenyl ring by a dioxygenase enzyme, followed by a dehydrogenase. A subsequent enzyme, metapyrocatechase, cleaves the aromatic ring, leading to the removal of the phenyl group from the heterocyclic moiety. wikipedia.org This demonstrates a specific, multi-step enzymatic pathway for the breakdown of these complex molecules.

Remediation Strategies for Environmental Contamination

In cases of soil and water contamination with pyridazine derivatives, various remediation strategies can be employed to mitigate environmental impact. These techniques can be broadly categorized as biological, chemical, and physical methods.